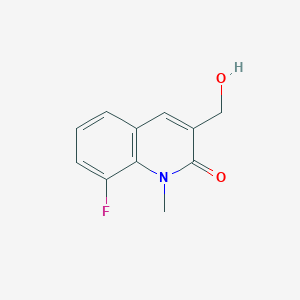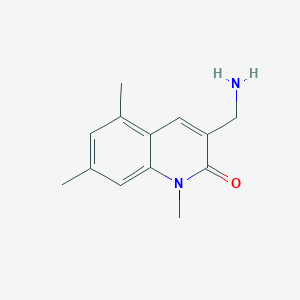
3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one
Descripción general
Descripción
3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, also known as AMQ-1, is an organic molecule belonging to the quinolone family. It has been studied for its potential therapeutic applications due to its unique structure and properties. This article will discuss the synthesis method of AMQ-1, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Neuroprotective and Therapeutic Potential
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an analog within the same structural family, exhibits neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. Its therapeutic effects are associated with gentle activation of the monoaminergic system, inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity in the brain, indicating potential applications in neurodegenerative disease research (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Activity
The antioxidant ethoxyquin, structurally similar to quinoline derivatives, demonstrates significant efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation, highlighting the potential of quinoline compounds in food preservation and the study of oxidative stress-related conditions (de Koning, 2002).
Antitumor and Antimicrobial Properties
Isoquinoline derivatives, including tetrahydroisoquinolines and aminoquinolines, have shown varied pharmacological activities, such as antimicrobial, antibacterial, antitumor, and others, underscoring their significance in the development of new therapeutic agents for treating infectious and neoplastic diseases. The pharmacological importance of isoquinoline derivatives in modern therapeutics is emphasized, suggesting the potential of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in similar applications (Danao et al., 2021).
Environmental and Analytical Chemistry
Quinoline compounds play a crucial role as sensors and probes in environmental and analytical chemistry, particularly in the detection of metal ions such as zinc, indicating their utility in monitoring environmental pollution and in biochemical research (Mohamad et al., 2021).
Propiedades
IUPAC Name |
3-(aminomethyl)-1,5,7-trimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-4-9(2)11-6-10(7-14)13(16)15(3)12(11)5-8/h4-6H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZSFSOVWCYHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)N(C2=C1)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)
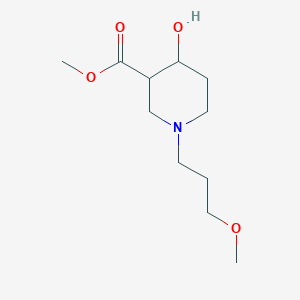
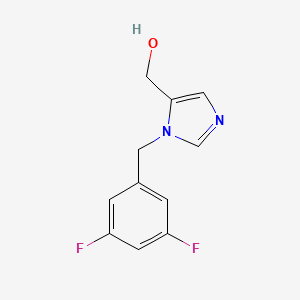
![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)
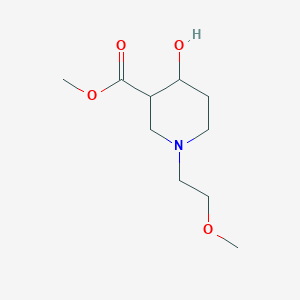
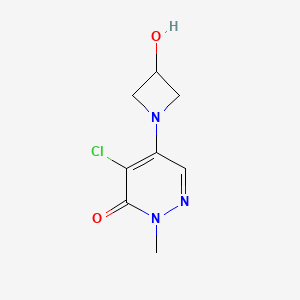

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478615.png)
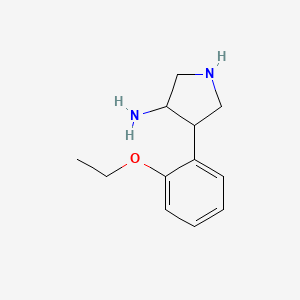
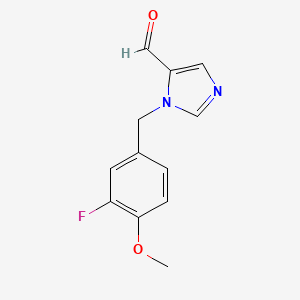
![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)
